molecular formula C10H9ClN2OS B2743250 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 476317-62-1

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2743250
CAS No.: 476317-62-1
M. Wt: 240.71
InChI Key: VWVVQZMXHWBJDR-BENRWUELSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a high-quality chemical compound supplied for laboratory research purposes. This benzothiazole derivative is provided with a typical purity of 95% and a molecular weight of 475.02 g/mol, corresponding to the molecular formula C₂₂H₂₃ClN₄O₂S₂ . Benzothiazole derivatives are recognized in scientific literature for their diverse biological activities, making them valuable scaffolds in medicinal chemistry research . Specifically, such compounds have demonstrated significant potential in antimicrobial studies, showing activity against various bacterial strains . Furthermore, research indicates that structurally similar acetamide-functionalized benzothiazoles exhibit potent urease inhibitory activity, in some cases exceeding the efficacy of standard inhibitors like thiourea; this suggests their value in research related to conditions like peptic ulcers and infections caused by urease-producing bacteria . The mechanism of action for these compounds often involves targeted enzyme inhibition; studies propose that derivatives can bind to the non-metallic active site of the urease enzyme, while other research explores their potential to interact with bacterial targets like the DNA gyrase enzyme . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVQZMXHWBJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide,” a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Spectroscopic Comparisons

Compound Name Key Structural Features IR Peaks (cm⁻¹) NMR Highlights (δ, ppm)
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide Benzothiazole core, Z-imine, 6-Cl, 3-CH₃, acetamide substituent Not explicitly reported (inferred: ~1645–1680 for C=O/C=N) Not explicitly reported (expected: ~2.0–2.5 ppm for CH₃CO, ~7.5–8.0 ppm for aromatic protons)
N′-Benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide Thiazole core, cyclobutyl group, hydrazide substituent 1645 (C=N), 1016–1028 (electronic structure) Aromatic protons at ~7.0–7.5 ppm; cyclobutyl protons at ~3.0–4.0 ppm
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine core, sulfonyl groups (SO₂), hydrazine substituent 1645 (C=N), 1345/1155 (SO₂) CH₃-7 at 2.40 ppm; aromatic protons at 7.86–7.92 ppm
3-Benzyl-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride Hybrid benzothiazole-thiazolidinone system, quaternary thiazolium ion Not reported Complex splitting due to conjugated thiazole-thiazolidinone system

Key Findings :

Core Heterocycle Influence :

  • The benzothiazole core in the target compound confers rigidity and π-conjugation, enhancing stability compared to the benzodithiazine analog (), where sulfonyl groups introduce polar but sterically bulky features .
  • The Z-configuration of the imine group in the target compound likely reduces steric hindrance compared to the E-configuration in the thiazolium chloride derivative (), which exhibits a charged quaternary nitrogen .

Substituent Effects :

  • The 6-chloro substituent in the target compound enhances electrophilicity at the aromatic ring, similar to the chloro-acetic acid hydrazide derivative () .
  • The acetamide group provides hydrogen-bonding capacity, contrasting with the hydrazine or sulfonyl groups in analogs, which may alter solubility and bioavailability .

Spectroscopic Trends :

  • IR spectra of analogs show consistent C=N stretches near 1645 cm⁻¹, but the target compound’s acetamide C=O stretch would likely appear at ~1680 cm⁻¹, distinguishing it from sulfonyl-containing derivatives .
  • NMR data for the benzodithiazine analog () reveals distinct deshielding of aromatic protons (7.86–7.92 ppm) due to electron-withdrawing sulfonyl groups, whereas the target compound’s protons may resonate upfield .

Research Implications

The target compound’s unique Z-configuration and acetamide substitution position it as a promising candidate for further pharmacological studies, particularly in comparison to sulfonyl- or hydrazide-containing analogs. Structural modifications to the benzothiazole core, such as introducing electron-donating groups, could optimize its bioactivity relative to existing derivatives .

Biological Activity

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of chlorine and methyl substituents enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole, including (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting essential proteins such as FtsZ, which is critical for cytokinesis in bacteria .

Case Studies

  • Cell Line Studies :
    • In vitro studies have demonstrated the anticancer potential of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). The compound was shown to induce apoptosis in these cells, as evidenced by increased caspase-3 activation and DNA fragmentation .
    • MTT Assay Results : In MTT assays, the compound displayed IC50 values indicating effective cytotoxicity in the tested cell lines. For instance, related thiazole compounds have shown IC50 values below 5 µg/mL against various cancer cell lines .
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to disrupt cellular processes leading to apoptosis. This includes modulation of apoptotic pathways and interference with DNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide can be influenced by its structural features:

Structural FeatureImpact on Activity
Chloro GroupEnhances reactivity and antimicrobial potency
Methyl GroupContributes to increased cytotoxicity against cancer cells
Benzo[d]thiazole MoietyEssential for interaction with biological targets

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide stands out due to its unique combination of functional groups that confer distinct pharmacological properties. For example, similar compounds like 6-Chloro-2-mercaptobenzothiazole also exhibit antimicrobial activity but may lack the anticancer efficacy observed in this compound .

Future Directions and Research Opportunities

Given the promising biological activities observed, further research is warranted to explore:

  • In vivo Studies : To evaluate the efficacy and safety profile of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide in animal models.
  • Mechanistic Studies : To elucidate the detailed mechanisms by which this compound induces apoptosis and inhibits bacterial growth.
  • Synthesis of Derivatives : To develop new analogs that may enhance potency or broaden the spectrum of activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, and what key steps are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzo[d]thiazole amines with activated acetamide derivatives. Key steps include:

  • Amide bond formation : Use of coupling agents like triethylamine in solvents such as dimethylformamide (DMF) or dichloromethane .

  • Purification : Column chromatography or HPLC to isolate the Z-isomer, confirmed via TLC monitoring .

  • Critical parameters : Reaction temperatures (often 50–80°C), solvent polarity, and stoichiometric ratios to minimize by-products like E-isomers or unreacted intermediates .

    Table 1: Representative Synthetic Parameters

    StepReagents/ConditionsReferences
    Amide CondensationTriethylamine, DMF, 60°C, 12h
    PurificationSilica gel chromatography (EtOAc/hexane)
    Isomer SeparationHPLC with C18 column

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
    • Advanced Tip : X-ray crystallography may resolve ambiguities in stereochemistry but requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine precursors, favoring Z-configuration .
  • Catalyst Selection : Use of mild bases (e.g., NaHCO₃) to reduce side reactions vs. stronger bases like NaH .
  • Temperature Control : Lower temperatures (≤60°C) minimize thermal isomerization to the E-form .
    • Data Contradiction Note : Conflicting reports on optimal solvent systems (e.g., DMF vs. toluene/water mixtures ) suggest system-specific optimization via DOE (Design of Experiments).

Q. What strategies address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :

  • Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to clarify anticancer mechanisms vs. microbial growth assays .

  • Dose-Response Studies : IC₅₀/EC₅₀ comparisons across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

  • Metabolite Profiling : LC-MS to identify active metabolites that may explain divergent results in different models .

    Table 2: Biological Activity Comparison

    StudyObserved ActivityProposed MechanismReferences
    AnticancerIC₅₀ = 12 µM (MCF-7)Apoptosis via Bcl-2 inhibition
    AntimicrobialMIC = 8 µg/mL (E. coli)Membrane disruption

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological applications?

  • Methodological Answer :

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the acetamide group .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>150°C suggests suitability for oral formulations) .
  • Light Sensitivity : UV-vis spectroscopy to assess photodegradation; amber storage recommended if λmax < 400 nm .

Q. What computational methods are used to predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to simulate binding to kinases (e.g., EGFR) or microbial enzymes .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Methodological Recommendations

  • Synthetic Challenges : Prioritize orthogonal protection strategies for multi-functional intermediates to avoid cross-reactivity .
  • Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
  • Contradiction Resolution : Cross-reference spectral data with synthetic intermediates to confirm purity before biological testing .

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